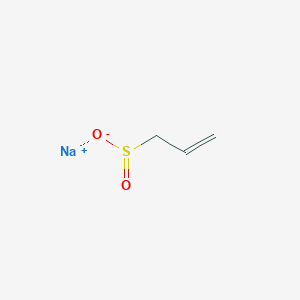

Sodium prop-2-ene-1-sulfinate

CAS No.: 106181-88-8

Cat. No.: VC16692169

Molecular Formula: C3H5NaO2S

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106181-88-8 |

|---|---|

| Molecular Formula | C3H5NaO2S |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | sodium;prop-2-ene-1-sulfinate |

| Standard InChI | InChI=1S/C3H6O2S.Na/c1-2-3-6(4)5;/h2H,1,3H2,(H,4,5);/q;+1/p-1 |

| Standard InChI Key | YEWHYKOQJJHRFI-UHFFFAOYSA-M |

| Canonical SMILES | C=CCS(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Sodium prop-2-ene-1-sulfinate is systematically named sodium;prop-2-ene-1-sulfinate under IUPAC nomenclature. Its structure features a sulfinate group (-SO₂⁻) bonded to the terminal carbon of an allyl chain, with a sodium counterion stabilizing the charge. Key identifiers include:

-

SMILES:

C=CCS(=O)[O-].[Na+] -

InChIKey:

YEWHYKOQJJHRFI-UHFFFAOYSA-M

The compound’s planar geometry and resonance-stabilized sulfinate group contribute to its reactivity in electrophilic and nucleophilic reactions.

Synthesis and Manufacturing

Industrial synthesis of sodium prop-2-ene-1-sulfinate typically involves the sulfonation of allyl chloride using sodium sulfite under controlled conditions. The reaction proceeds via nucleophilic substitution:

| Parameter | Details | Source |

|---|---|---|

| Reactants | Allyl chloride, sodium sulfite | |

| Catalysts | Polyethylene glycol, hydroquinone | |

| Temperature | 50–80°C | |

| Yield | 70–85% |

This method balances cost-efficiency and scalability, making it favorable for large-scale production.

Physicochemical Properties

Sodium prop-2-ene-1-sulfinate is a white crystalline solid with high water solubility (>500 g/L at 25°C). Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 128.13 g/mol | |

| Melting Point | Decomposes above 220°C | |

| Density | 1.04 g/cm³ (25°C) | |

| Solubility (Water) | Highly soluble | |

| Stability | Hygroscopic; stable under inert atmosphere |

The compound’s hygroscopic nature necessitates storage in airtight containers under nitrogen or argon.

Industrial and Chemical Applications

Polymerization and Copolymerization

Sodium prop-2-ene-1-sulfinate acts as a reactive comonomer in vinyl polymerization, enhancing hydrophilicity and ionic conductivity in polymers . For example, its incorporation into polyacrylamide matrices improves water absorption capacity in hydrogels .

Electroplating Additives

In nickel electroplating baths, the compound serves as a brightening agent, refining grain structure and reducing surface roughness. Studies indicate a 30% improvement in deposit brightness at concentrations of 0.1–0.5 g/L .

Organic Synthesis

The sulfinate group participates in Michael additions and radical reactions, enabling the synthesis of sulfone-containing pharmaceuticals and agrochemicals. For instance, it is a precursor to allyl sulfones used in cross-coupling reactions.

Future Research Directions

Emerging applications in bioconjugation chemistry and battery electrolytes warrant further investigation. For example, its potential as a zwitterionic modifier for protein stabilization or as a component in sodium-ion battery electrolytes remains underexplored .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume